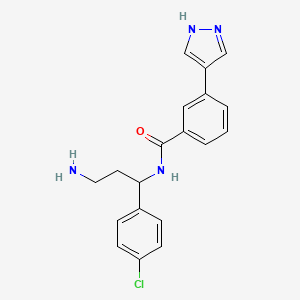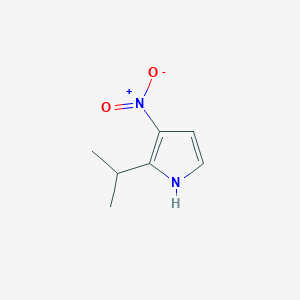
2-Isopropyl-3-nitro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-nitro-1H-pyrrole is a nitrogen-containing heterocyclic compound. Pyrroles are known for their aromaticity and are key structural units in many biologically active molecules. The presence of the nitro group and the isopropyl substituent in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitro-1H-pyrrole can be achieved through various methods. One common approach involves the nitration of 2-isopropylpyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Isopropyl-3-amino-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole-2,3-diones and other oxidized derivatives.
Scientific Research Applications
2-Isopropyl-3-nitro-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-nitro-1H-pyrrole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrrole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Methyl-3-nitro-1H-pyrrole: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethyl-3-nitro-1H-pyrrole: Similar structure but with an ethyl group instead of an isopropyl group.
2-Propyl-3-nitro-1H-pyrrole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 2-Isopropyl-3-nitro-1H-pyrrole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or propyl analogs .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-nitro-2-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)7-6(9(10)11)3-4-8-7/h3-5,8H,1-2H3 |
InChI Key |
GSPJRLJKNBMGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


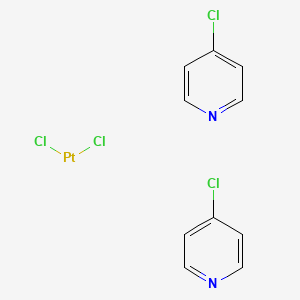
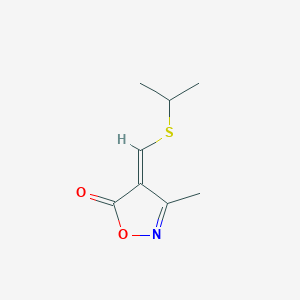
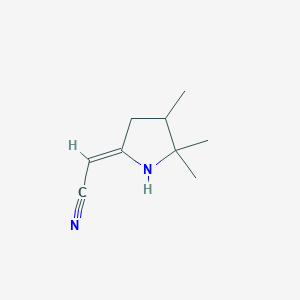
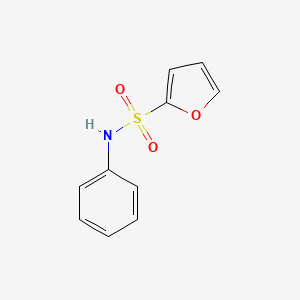
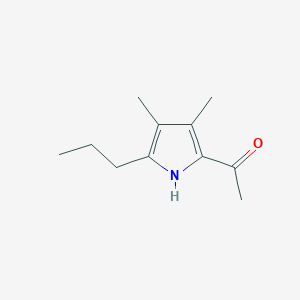
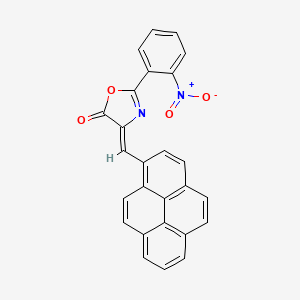
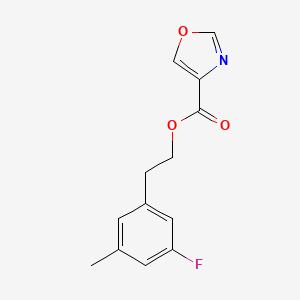
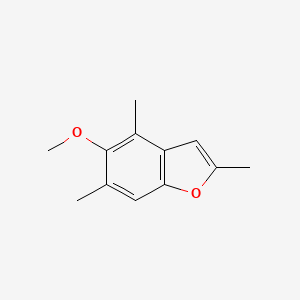
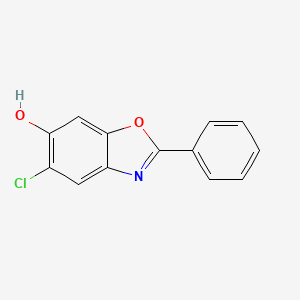
![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
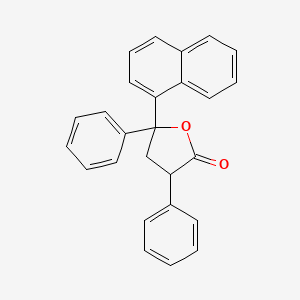
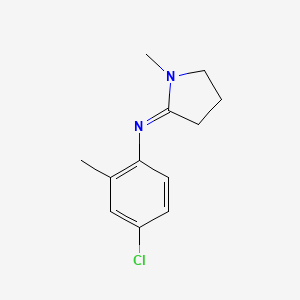
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
